Gancaonin G
Gancaonin G
Gancaonin g belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, gancaonin g is considered to be a flavonoid lipid molecule. Gancaonin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin g is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin g can be found in herbs and spices. This makes gancaonin g a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
126716-34-5
VCID:
VC0048728
InChI:
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3
SMILES:
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C
Molecular Formula:
C21H20O5
Molecular Weight:
352.4 g/mol
Gancaonin G
CAS No.: 126716-34-5
Reference Standards
VCID: VC0048728
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
CAS No. | 126716-34-5 |
---|---|
Product Name | Gancaonin G |
Molecular Formula | C21H20O5 |
Molecular Weight | 352.4 g/mol |
IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 |
Standard InChIKey | WLPHLDLTTPUDSI-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C |
Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C |
Appearance | Powder |
Melting Point | 95-98°C |
Physical Description | Solid |
Description | Gancaonin g belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, gancaonin g is considered to be a flavonoid lipid molecule. Gancaonin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin g is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin g can be found in herbs and spices. This makes gancaonin g a potential biomarker for the consumption of this food product. |
PubChem Compound | 480780 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume